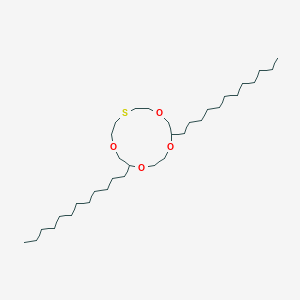
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications. This particular compound is characterized by its large ring structure, which includes four oxygen atoms and one sulfur atom, providing unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane typically involves the cyclization of linear precursors under specific conditions. One common method involves the reaction of dodecyl bromide with a suitable diol in the presence of a base to form the intermediate. This intermediate is then cyclized using a sulfur-containing reagent to form the final macrocyclic structure. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the completion of the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form complexes with biologically relevant cations.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in targeting specific metal ions in the body.
Industry: Utilized in the extraction and separation of metal ions from various industrial processes.
Mécanisme D'action
The mechanism of action of 3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane primarily involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure provide multiple coordination sites for binding metal ions. This complexation can alter the chemical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraoxa-13-thiacyclopentadecane: Similar structure but without the dodecyl substituents.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains nitrogen atoms in the ring, providing different coordination properties.
Kryptofix 22DD: Another macrocyclic compound with similar complexation abilities but different structural features.
Uniqueness
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane is unique due to its dodecyl substituents, which enhance its lipophilicity and potentially improve its solubility in organic solvents. This makes it particularly useful in applications where solubility and lipophilicity are important factors.
Propriétés
Numéro CAS |
184643-90-1 |
|---|---|
Formule moléculaire |
C34H68O4S |
Poids moléculaire |
573.0 g/mol |
Nom IUPAC |
3,8-didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane |
InChI |
InChI=1S/C34H68O4S/c1-3-5-7-9-11-13-15-17-19-21-23-33-31-35-27-29-39-30-28-36-32-34(38-26-25-37-33)24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
Clé InChI |
DMLFSJHDTQMJLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1COCCSCCOCC(OCCO1)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
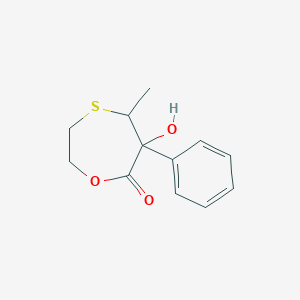
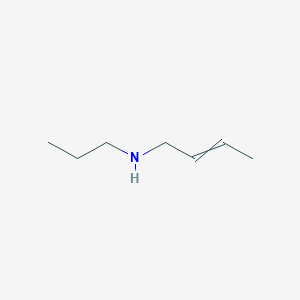
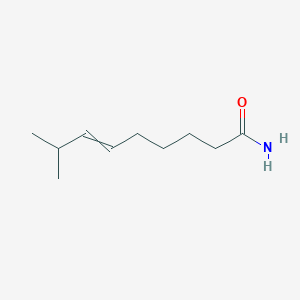
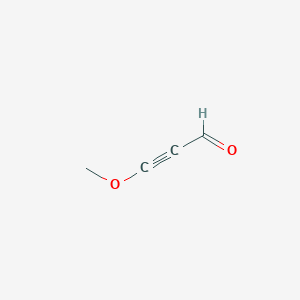



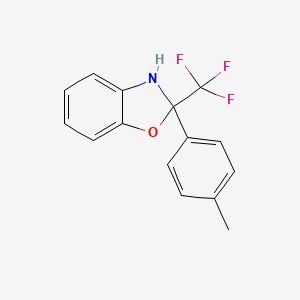
![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)



